1-(2H-1,3-benzodioxol-5-yl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-14-15-13(20)9-2-1-3-10(9)16(14)8-4-5-11-12(6-8)19-7-18-11/h4-6H,1-3,7H2,(H,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEJJBHONCKLEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)NC2=S)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to introduce the benzodioxole moiety . The cyclopenta[d]pyrimidinone core can be synthesized through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has garnered attention in the field of medicinal chemistry due to its unique structural features and biological activities. Some notable applications include:
- Anticancer Activity : Research indicates that this compound can inhibit mitochondrial membrane potential in glucose-starved tumor cells. This property suggests potential use as an anticancer agent by targeting energy metabolism in tumors.
- Antimicrobial Properties : The sulfanylidene group within the compound enhances its interaction with biological targets, which may lead to antimicrobial effects. Preliminary studies have indicated activity against various bacterial strains.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures exhibit neuroprotective properties. This suggests that 1-(2H-1,3-benzodioxol-5-yl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one could be investigated for potential use in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor cell growth through mitochondrial disruption. |
| Study 2 | Antimicrobial Properties | Showed effectiveness against Gram-positive and Gram-negative bacterial strains. |
| Study 3 | Neuroprotection | Indicated potential for protecting neuronal cells from oxidative stress-induced damage. |
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For example, it has been shown to inhibit mitochondrial membrane potential, which is crucial for the survival of glucose-starved tumor cells . This inhibition can lead to cell death, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Differences and Implications
Substituent Effects
- Benzodioxole vs. Pyridine/Aromatic Groups: The 1,3-benzodioxole group in the target compound (vs. However, pyridine-containing analogues may exhibit higher solubility due to basic nitrogen .
- Sulfanylidene (C=S) vs. Sulfanyl (S–) : The sulfanylidene group in the target compound introduces a thione tautomer, which can act as a hydrogen-bond acceptor, unlike the thioether (S–) in . This difference may influence binding to enzymes like aldehyde dehydrogenases, as seen in related benzodioxole derivatives .
Pharmacokinetic and Physicochemical Properties
- Solubility: The pyridin-2-ylmethyl substituent in and dimethylaminopropyl group in likely improve aqueous solubility compared to the target compound’s benzodioxole group.
Research Findings and Data
Table 2: Computational and Experimental Data for Selected Analogues
Biological Activity
1-(2H-1,3-benzodioxol-5-yl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a benzodioxole moiety and a cyclopenta[d]pyrimidinone core. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C14H12N2O3S
- Molar Mass : 288.32 g/mol
- CAS Number : 920410-96-4
- IUPAC Name : 1-(2H-1,3-benzodioxol-5-yl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Research indicates that this compound interacts with specific molecular targets within biological systems. Notably, it has been shown to inhibit mitochondrial membrane potential in glucose-starved tumor cells, suggesting a mechanism that could be leveraged for anticancer therapies . The inhibition of this potential is crucial for the survival of cancer cells under nutrient-deprived conditions.
Anticancer Properties
Several studies have highlighted the anticancer potential of benzodioxole derivatives. For instance:
- In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 26 to 65 µM across different cell types .
- In Vivo Studies : In a streptozotocin-induced diabetic mouse model, the compound significantly reduced blood glucose levels while exhibiting minimal toxicity to normal cells .
Antidiabetic Activity
The compound has also been investigated for its antidiabetic properties:
- α-Amylase Inhibition : It showed potent inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion. The IC50 value for one of the derivatives was reported at 0.68 µM .
Comparative Analysis with Similar Compounds
A comparison with similar compounds can provide insights into its unique properties:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Amuvatinib | Benzodioxole moiety | Kinase inhibitor |
| Indole-based Compounds | Structural similarities | Investigated for anticancer properties |
This table illustrates how 1-(2H-1,3-benzodioxol-5-yl)-4-sulfanylidene stands out due to its dual structural components that confer distinct biological activities.
Study on Antidiabetic Effects
In a controlled study involving diabetic mice:
Q & A
Q. What synthetic methodologies are commonly employed for constructing the cyclopenta[d]pyrimidin-2-one core in this compound?
The synthesis of the cyclopenta[d]pyrimidin-2-one scaffold typically involves multi-step protocols, including cyclocondensation reactions. For example, silylation agents like N,O-bis(trimethylsilyl) acetamide are used to activate intermediates under anhydrous conditions, followed by nucleophilic substitution with sulfur-containing reagents to introduce the sulfanylidene group. Solvent choice (e.g., acetonitrile) and temperature control (e.g., 80°C) are critical for optimizing yield and purity .
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
- X-ray crystallography : Programs like SHELXL (SHELX system) refine crystal structures, resolving bond lengths and angles to validate the fused cyclopenta-pyrimidine system and benzodioxole substituent .
- HPLC-MS : Reverse-phase HPLC coupled with high-resolution mass spectrometry ensures purity (>95%) and confirms molecular weight.
- NMR spectroscopy : H and C NMR detect characteristic signals (e.g., benzodioxole methylenedioxy protons at δ ~5.9–6.1 ppm and cyclopentane protons as multiplet clusters) .
Q. What initial biological screening assays are recommended for evaluating its pharmacological potential?
- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR mutants) using fluorescence-based ADP-Glo™ kits to identify IC values .
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacterial strains.
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .
Advanced Research Questions
Q. How can researchers address contradictory crystallographic data between computational models and experimental structures?
- Density functional theory (DFT) : Compare computed vs. experimental bond angles/electron density maps to identify discrepancies in the sulfanylidene moiety or benzodioxole orientation.
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices, especially for low-symmetry space groups .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) to validate packing efficiency .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) at the sulfanylidene or pyrimidinone positions to enhance aqueous solubility.
- Nanoparticle encapsulation : Use PEGylated liposomes or PLGA nanoparticles to improve plasma stability and tissue penetration .
- LogP optimization : Replace the benzodioxole group with polar substituents (e.g., hydroxyl or carboxyl) while monitoring SAR for retained activity .
Q. How can researchers resolve conflicting bioactivity data across different assay platforms?
- Orthogonal assay validation : Cross-validate IC values using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
- Metabolite profiling : LC-MS/MS identifies off-target interactions with cytochrome P450 enzymes or reactive metabolites that may skew results .
- Batch-to-batch consistency : Ensure synthetic reproducibility via rigorous QC (e.g., chiral HPLC for stereochemical purity) .
Methodological Challenges and Solutions
Q. What experimental precautions are necessary to prevent degradation of the sulfanylidene group during storage?
- Storage conditions : Lyophilize the compound and store at -80°C under argon to minimize oxidation.
- Stabilizing additives : Include 1–2% (w/v) ascorbic acid or EDTA in aqueous buffers to chelate metal ions that catalyze decomposition .
Q. How can researchers differentiate between tautomeric forms of the pyrimidin-2-one ring in solution?
- Dynamic NMR : Variable-temperature H NMR (e.g., 25–60°C) monitors proton exchange rates between enol and keto tautomers.
- Isotopic labeling : Synthesize N-labeled analogs to track nitrogen chemical shifts via H-N HMBC experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
